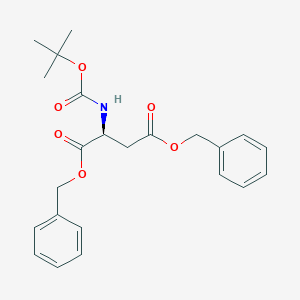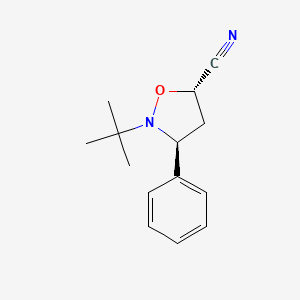
3-Isopropyl-5-methoxyoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5-methoxyoxazol-2(3H)-one is an organic compound belonging to the oxazolone family. Oxazolones are characterized by a five-membered ring containing both oxygen and nitrogen atoms. This particular compound features an isopropyl group at the 3-position and a methoxy group at the 5-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methoxyoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a methoxy-substituted acyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methoxyoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3- or 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
3-Isopropyl-5-methoxyoxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Isopropyl-5-methoxyoxazol-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-5-methyloxazol-2(3H)-one
- 3-Isopropyl-5-ethoxyoxazol-2(3H)-one
- 3-Isopropyl-5-propoxyoxazol-2(3H)-one
Uniqueness
3-Isopropyl-5-methoxyoxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position can influence its reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methoxy-3-propan-2-yl-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H11NO3/c1-5(2)8-4-6(10-3)11-7(8)9/h4-5H,1-3H3 |
InChI Key |
ADXUHZOACZGWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(OC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
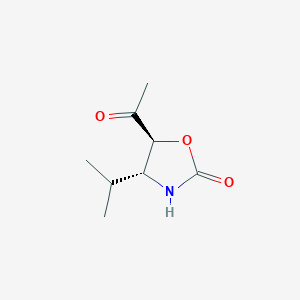
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
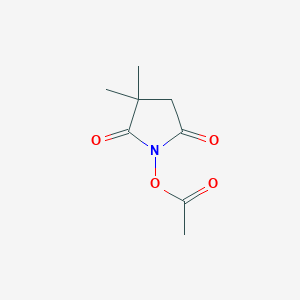
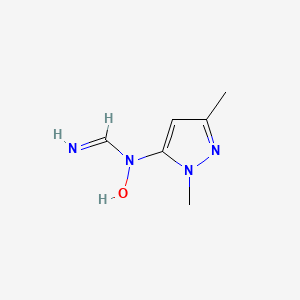
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
